Docosahexaenoyl glycine

Description

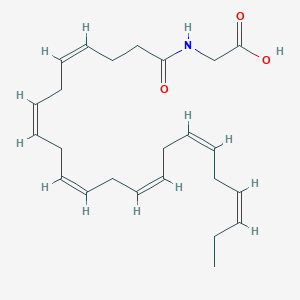

Structure

2D Structure

Properties

Molecular Formula |

C24H35NO3 |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid |

InChI |

InChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- |

InChI Key |

BEYWKSIFICEQGH-KUBAVDMBSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate Pathway of Docosahexaenoyl Glycine (DHA-Gly) Biosynthesis in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in neuromodulation and inflammation. As a conjugate of the essential omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, DHA-Gly is positioned at the intersection of lipid and amino acid signaling pathways in the central nervous system (CNS). While the full spectrum of its physiological functions is still under investigation, its synthesis represents a critical control point for its activity. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly biosynthesis in the brain. It details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for its study, and visualizes the key processes and signaling cascades. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other N-acyl amino acids in the context of neurological and inflammatory disorders.

Introduction to this compound (DHA-Gly)

Docosahexaenoic acid (DHA) is a major structural component of neuronal membranes, comprising over 90% of the omega-3 polyunsaturated fatty acids (PUFAs) in the brain and playing a crucial role in neurogenesis, synaptogenesis, and cell signaling[1]. Glycine is a primary inhibitory neurotransmitter in the brainstem and spinal cord and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, modulating excitatory neurotransmission[2]. The conjugation of these two molecules via an amide bond forms DHA-Gly, a lipid mediator that is part of the expanding "endocannabinoidome."

Emerging evidence suggests that DHA-Gly and its metabolites are neuroactive and may possess anti-inflammatory properties. Studies have shown that levels of DHA-Gly can increase in the brain in response to inflammatory stimuli[2]. Furthermore, like its arachidonic acid-derived counterpart, N-arachidonoyl glycine (NA-Gly), DHA-Gly is thought to exert its effects through interaction with specific G protein-coupled receptors (GPCRs), positioning it as a potential target for therapeutic intervention in neurological disorders. Understanding its biosynthesis is paramount to elucidating its physiological roles and exploring its pharmacological modulation.

Enzymatic Pathways of DHA-Gly Biosynthesis

The precise and dominant biosynthetic pathway for DHA-Gly in the brain remains an active area of research. However, based on studies of N-acyl amino acids (NAAs) in general, several enzymatic routes have been proposed. The primary mechanisms involve the direct condensation of DHA and glycine, a reaction catalyzed by bidirectional enzymes that can also hydrolyze the amide bond.

The PM20D1 Pathway (Extracellular)

Peptidase M20 domain-containing 1 (PM20D1) is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase[3][4]. It is considered a major regulator of circulating NAA levels[5][6].

-

Reaction: PM20D1 catalyzes the direct condensation of a free fatty acid (like DHA) and an amino acid (glycine) to form the corresponding N-acyl amino acid. It can also catalyze the reverse hydrolysis reaction[4][7].

-

Location: As a secreted enzyme, PM20D1 is present in the circulation and likely acts in the extracellular space[3].

-

Substrate Specificity: PM20D1 shows a preference for long-chain fatty acids and amino acids with large, hydrophobic side chains, though it can utilize a range of substrates[4]. While its specific activity with DHA has not been extensively characterized, its known ability to use other long-chain fatty acids like oleic acid and arachidonic acid suggests DHA is a plausible substrate[4].

The Fatty Acid Amide Hydrolase (FAAH) Pathway (Intracellular)

Fatty acid amide hydrolase (FAAH) is an intracellular serine hydrolase best known for degrading the endocannabinoid anandamide[8]. However, FAAH can also operate in reverse, catalyzing the synthesis of N-acyl amides, including N-acyl glycines[3][9].

-

Reaction: FAAH can catalyze the condensation of a fatty acid with glycine. However, the hydrolytic reaction is generally favored in vivo, and the synthetic activity requires high substrate concentrations and a basic pH, making its physiological significance for synthesis a subject of debate[10].

-

Location: FAAH is an integral membrane protein, localized primarily to the endoplasmic reticulum and the outer mitochondrial membrane within neurons[8]. This suggests it is responsible for regulating intracellular, rather than extracellular, pools of NAAs[3].

-

Regulation: FAAH expression and activity are found throughout the brain. The enzyme's activity is a key determinant of the levels of several N-acyl amides, and at least four N-acyl glycines are known to be regulated by FAAH[11].

Other Potential Biosynthetic Routes

Two other pathways, while less established for DHA-Gly specifically, are worth noting:

-

Glycine N-Acyltransferase (GLYAT): This mitochondrial enzyme conjugates acyl-CoA molecules with glycine. While active in the liver for detoxifying xenobiotic acids, its expression and role in the brain are thought to be minimal, making it an unlikely major contributor to DHA-Gly synthesis in the CNS[12][13].

-

Oxidation of N-Docosahexaenoylethanolamine (DEA): The N-acyl ethanolamine of DHA, also known as synaptamide, is synthesized in the brain from DHA[14]. It has been proposed that N-acyl glycines can be formed via the two-step oxidation of their corresponding N-acyl ethanolamines (catalyzed by alcohol and aldehyde dehydrogenases)[15]. This presents a plausible, albeit unconfirmed, indirect pathway for DHA-Gly formation from its corresponding ethanolamide.

The following diagram illustrates the proposed biosynthetic pathways for DHA-Gly.

Quantitative Data

Quantitative data on the biosynthesis and endogenous levels of DHA-Gly in the brain are sparse. Most available data are for the more extensively studied N-arachidonoyl glycine (NA-Gly). These values can, however, serve as a useful proxy for estimating the potential concentration range of DHA-Gly.

| Analyte | Brain Region | Species | Concentration (pmol/g tissue) | Method | Reference |

| N-Arachidonoyl Glycine (NA-Gly) | Whole Brain | Mouse | 13.1 ± 2.1 | LC-MS/MS | [16] |

| N-Arachidonoyl Glycine (NA-Gly) | Brain | Rat | ~80-100 (dry weight) | LC-MS/MS | [9] |

| N-Arachidonoyl Serine (NASer) | Whole Brain | Mouse | 3.1 ± 0.5 | LC-MS/MS | [16] |

| N-Acyl Glycines (mixed) | Cortex | Porcine | 151.43 ± 10.3 (relative units) | LC-MS/MS | [17] |

| N-Acyl Glycines (mixed) | Hippocampus | Porcine | 255.01 ± 16.16 (relative units) | LC-MS/MS | [17] |

| PM20D1 Activity (Hydrolysis of C20:4-Gly) | Brain Homogenate | Mouse | ~0.03 nmol/min/mg | In vitro assay | [7] |

| FAAH Activity (Hydrolysis of C20:4-Gly) | Brain Homogenate (PM20D1-KO) | Mouse | ~0.03 nmol/min/mg | In vitro assay | [7] |

Note: The data for NA-Gly and enzyme activities provide a baseline for what might be expected for DHA-Gly, but direct quantification is necessary for accurate assessment.

Experimental Protocols

Investigating the biosynthesis of DHA-Gly requires robust methods for measuring enzyme activity and quantifying the product. Below are detailed methodologies adapted from established protocols for related N-acyl amino acids.

In Vitro Biosynthesis Assay using Brain Homogenates

This protocol allows for the measurement of total DHA-Gly synthetic activity in a brain tissue sample, reflecting the combined action of enzymes like FAAH and PM20D1.

Objective: To measure the enzymatic formation of DHA-Gly from exogenous DHA and glycine in a brain tissue homogenate.

Materials:

-

Brain tissue (e.g., cortex, hippocampus) from a model organism (e.g., mouse, rat)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

Substrates: Docosahexaenoic acid (DHA), Glycine

-

Internal Standard (IS): D4-DHA-Glycine or another suitable deuterated N-acyl glycine

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0

-

Quenching Solution: Acetonitrile with 0.1% formic acid and internal standard

-

Centrifuge, sonicator, thermomixer

-

LC-MS/MS system

Procedure:

-

Tissue Homogenization:

-

Dissect the brain region of interest on ice and record the wet weight.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce or mechanical homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Collect the supernatant (S1 fraction) and determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine 50-100 µg of protein from the S1 fraction with the Reaction Buffer.

-

Add substrates to a final concentration of 50 µM DHA and 500 µM Glycine.

-

The final reaction volume should be 100 µL.

-

Prepare a negative control by boiling the homogenate for 10 minutes prior to adding substrates to account for non-enzymatic conjugation.

-

Incubate the reaction mixture at 37°C for 30-60 minutes with gentle shaking.

-

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 400 µL of ice-cold Quenching Solution containing the internal standard.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Quantification:

-

Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode.

-

The separation can be achieved on a C18 reversed-phase column.

-

The MRM transition for DHA-Gly would need to be optimized, but would be based on its precursor ion (M-H)- and a characteristic product ion (e.g., the glycine fragment).

-

Quantify the amount of DHA-Gly produced by comparing its peak area to that of the internal standard and referencing a standard curve.

-

Express the enzyme activity as pmol of DHA-Gly formed per minute per mg of protein.

-

Recombinant Enzyme Activity Assay (PM20D1 or FAAH)

This protocol is for assessing the direct synthetic capability of a purified recombinant enzyme.

Objective: To determine the kinetic parameters (Km, Vmax) of recombinant PM20D1 or FAAH for DHA-Gly synthesis.

Materials:

-

Purified recombinant PM20D1 or FAAH enzyme

-

Assay Buffer: For PM20D1, PBS pH 7.4; for FAAH, 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[18]

-

Substrates: Varying concentrations of DHA and Glycine

-

Other materials as listed in Protocol 4.1.

Procedure:

-

Enzymatic Reaction:

-

Set up a series of reactions in microcentrifuge tubes. Each tube should contain a fixed amount of recombinant enzyme (e.g., 0.5 µg PM20D1) in the appropriate Assay Buffer.

-

To determine the Km for DHA, add a saturating concentration of glycine (e.g., 1 mM) and varying concentrations of DHA (e.g., 1-100 µM).

-

To determine the Km for glycine, use a saturating concentration of DHA (e.g., 100 µM) and vary the glycine concentration.

-

Initiate the reaction and incubate at 37°C for a time period determined to be in the linear range of product formation.

-

-

Quenching and Analysis:

-

Follow steps 3 and 4 from Protocol 4.1 to quench the reaction and quantify the DHA-Gly produced.

-

-

Data Analysis:

-

Plot the initial reaction velocity (V) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each substrate.

-

The following diagram outlines the general experimental workflow for studying DHA-Gly biosynthesis.

Signaling Pathways of DHA-Gly

While the signaling pathways of DHA are well-documented, the specific downstream effects of DHA-Gly are only beginning to be understood. The primary putative receptor for N-acyl glycines is GPR55.

-

GPR55 Receptor: This G protein-coupled receptor is expressed in several brain regions, including the striatum, hippocampus, and cortex[3][6]. It was initially considered a candidate cannabinoid receptor. N-arachidonoyl glycine (NA-Gly) is a known agonist of GPR55. Recent studies indicate that DHA-Gly acts as an inverse agonist at GPR55, suggesting it may inhibit the receptor's basal activity or antagonize the effects of agonists[19].

-

Downstream Signaling: GPR55 activation is primarily coupled to Gαq and Gα12/13 proteins. This leads to a cascade of intracellular events, including:

-

Calcium Mobilization: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of Ca2+ from intracellular stores[3][19].

-

RhoA Activation: Gα12/13 coupling leads to the activation of the small GTPase RhoA, which is involved in regulating the actin cytoskeleton, cell migration, and neurite outgrowth[3][15].

-

MAPK/ERK Pathway: GPR55 signaling can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) pathway, which is critical for cell proliferation, differentiation, and survival[15][19].

-

Transcription Factor Activation: The signaling cascade can culminate in the activation of transcription factors such as NFAT, NF-κB, and CREB, thereby modulating gene expression[3][20].

-

As an inverse agonist, DHA-Gly would be expected to suppress these pathways, potentially leading to anti-inflammatory or neuromodulatory effects that are distinct from those of GPR55 agonists.

The following diagram illustrates the proposed signaling pathway for DHA-Gly via GPR55.

Conclusion and Future Directions

The biosynthesis of this compound in the brain is a multifaceted process with several potential enzymatic contributors, including the extracellular enzyme PM20D1 and the intracellular enzyme FAAH. While the exact contribution of each pathway in different brain regions and under various physiological conditions is yet to be fully elucidated, the existing evidence provides a strong framework for future investigation. The role of DHA-Gly as a signaling molecule, particularly its interaction with GPR55, opens up new avenues for understanding how lipid mediators modulate neuronal function and inflammation.

Future research should focus on:

-

Direct Quantification: Developing and applying sensitive LC-MS/MS methods to accurately measure endogenous DHA-Gly levels in different brain regions and in response to physiological and pathological stimuli.

-

Enzyme Kinetics: Characterizing the specific activity and kinetic parameters of PM20D1 and FAAH with DHA and glycine as substrates to understand their synthetic potential.

-

Pathway Elucidation: Using genetic and pharmacological tools (e.g., FAAH and PM20D1 knockout models, specific inhibitors) to dissect the relative importance of each biosynthetic pathway in vivo.

-

Functional Significance: Further exploring the downstream signaling effects of DHA-Gly's interaction with GPR55 and other potential receptors to understand its role in brain health and disease.

A deeper understanding of DHA-Gly biosynthesis will be critical for harnessing its therapeutic potential for a range of neurological disorders, from neuroinflammation to neurodegenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. GPR55, a G-Protein Coupled Receptor for Lysophosphatidylinositol, Plays a Role in Motor Coordination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 5. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potential role of hepatic lipase in the accretion of docosahexaenoic acid (DHA) by the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis of N- Docosahexanoylethanolamine from Unesterified Docosahexaenoic Acid and Docosahexaenoyl-Lysophosphatidylcholine in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of GPR55 during Axon Growth and Target Innervation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Advances in the Physiology of GPR55 in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Activation of GPR55 increases neural stem cell proliferation and promotes early adult hippocampal neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity and Function of Docosahexaenoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is emerging as a significant lipid signaling molecule with pleiotropic biological activities. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly, focusing on its synthesis, metabolism, and functional roles, particularly in the context of neuroinflammation and receptor modulation. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this bioactive lipid.

Introduction

N-acyl amino acids are a class of lipid mediators derived from the conjugation of a fatty acid to the amino group of an amino acid. This compound is formed through the amide linkage of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid highly enriched in the brain, and the amino acid glycine[1][2]. The endogenous presence of DHA-Gly has been confirmed in porcine brain, and its levels are observed to increase in rodent microglial cells under inflammatory conditions, suggesting a role in the physiological and pathological processes of the central nervous system[1][2]. This guide will delve into the known biological activities and molecular mechanisms of DHA-Gly.

Biosynthesis and Metabolism

The precise biosynthetic pathways of this compound are still under investigation, but several routes have been proposed for N-acyl amino acids in general. One potential pathway involves the direct condensation of DHA (or its coenzyme A derivative) with glycine[1][2]. Enzymes such as cytochrome c have been shown to catalyze the formation of other N-acyl glycines and may be involved in DHA-Gly synthesis[3].

The degradation of DHA-Gly is thought to be mediated by fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of a wide range of fatty acid amides[1]. Inhibition of FAAH has been shown to increase the levels of related N-acyl glycines, suggesting a similar metabolic fate for DHA-Gly[1].

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of DHA-Gly involves the coupling of docosahexaenoic acid and glycine using a carbodiimide coupling agent[2].

Materials:

-

Docosahexaenoic acid (DHA)

-

Glycine methyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxyphthalimide

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Hexane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve DHA (1 equivalent), EDC (2 equivalents), and NHS (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 3 hours, monitoring the formation of the NHS-activated ester by thin-layer chromatography (TLC).

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.2 equivalents) in DCM and add TEA (2.5 equivalents) to neutralize the hydrochloride salt and free the amine.

-

Add the glycine methyl ester solution to the activated DHA solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting DHA-glycine methyl ester by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

To obtain the free acid, hydrolyze the methyl ester using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Acidify the reaction mixture with 1N HCl and extract the final product, this compound, with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pure product.

Biological Activities and Molecular Targets

This compound exhibits a range of biological activities, primarily centered on the modulation of inflammation and cellular signaling through specific receptor interactions.

Anti-inflammatory Effects

DHA-Gly has demonstrated potent anti-inflammatory properties, particularly in the context of neuroinflammation. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly significantly reduces the production of pro-inflammatory mediators[1][2].

Table 1: Anti-inflammatory Activity of this compound

| Inflammatory Mediator | Cell Type | Stimulus | DHA-Gly Concentration | % Inhibition | Reference |

| Interleukin-6 (IL-6) | BV-2 microglia | LPS | 5 µM | Nearly complete | [2] |

| Interleukin-6 (IL-6) | BV-2 microglia | LPS | 10 µM | Nearly complete | [2] |

Receptor Modulation

DHA-Gly interacts with several members of the transient receptor potential (TRP) channel family and G protein-coupled receptors (GPCRs).

Table 2: Receptor Interactions of this compound

| Receptor | Interaction Type | Potency | Functional Outcome | Reference |

| GPR55 | Inverse Agonist | IC50: 35.35 ± 1.82 μM | Reduction of basal receptor activity | [2] |

| TRPV4 | Potentiator | - | Enhancement of channel activation by other stimuli | [1][2] |

| TRPV1 | Agonist | - | Calcium influx | [4] |

Note: Quantitative data for TRPV4 potentiation by DHA-Gly is not yet available in the public domain.

Signaling Pathways

The biological effects of this compound are mediated by its influence on specific intracellular signaling cascades following receptor engagement.

GPR55 Inverse Agonism

GPR55 is a G protein-coupled receptor that constitutively signals through Gαq and Gα12/13 proteins, leading to the activation of downstream effectors such as RhoA and extracellular signal-regulated kinase (ERK)[5][6][7]. As an inverse agonist, DHA-Gly is proposed to stabilize an inactive conformation of GPR55, thereby reducing its basal signaling activity. This can lead to decreased intracellular calcium mobilization and reduced ERK phosphorylation.

TRPV4 Potentiation

TRPV4 is a non-selective cation channel that can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous lipids. Its activation leads to an influx of calcium, which triggers downstream signaling events. DHA-Gly has been shown to potentiate the activity of TRPV4, meaning it enhances the channel's response to other activating stimuli. The exact mechanism of this potentiation is not fully elucidated but may involve allosteric modulation of the channel.

References

- 1. Frontiers | Modulating the Mechanical Activation of TRPV4 at the Cell-Substrate Interface [frontiersin.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Anti-Inflammatory Activity of N-Docosahexaenoylethanolamine and N-Eicosapentaenoylethanolamine in a Mouse Model of Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Endogenous N-Docosahexaenoyl Glycine: A Technical Guide to its Presence, Quantification, and Signaling Roles in Tissues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous N-acyl amino acid, N-docosahexaenoyl glycine (DHA-Gly). It details its presence in various tissues, methodologies for its precise quantification, and current understanding of its biological signaling pathways. This document is intended to be a valuable resource for researchers in lipidomics, neuroscience, and pharmacology, as well as professionals involved in drug discovery and development targeting novel lipid signaling molecules.

Introduction to N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to the amino group of an amino acid. These molecules are structurally related to the well-characterized endocannabinoid, anandamide (N-arachidonoylethanolamine), and are considered part of the expanded "endocannabinoidome". The diversity of fatty acids and amino acids that can form these conjugates leads to a vast array of potential bioactive lipids with varied physiological roles. Among these, N-docosahexaenoyl glycine (DHA-Gly) has emerged as a molecule of interest due to its derivation from docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for brain health and inflammatory processes.

Biosynthesis and Degradation of N-Acyl Amino Acids

The metabolic pathways governing the synthesis and degradation of NAAAs, including DHA-Gly, are complex and not yet fully elucidated. However, several key enzymatic processes have been identified.

Biosynthesis: The primary proposed mechanism for the formation of N-acyl glycines involves the direct condensation of a fatty acyl-CoA with glycine. This reaction can be catalyzed by glycine N-acyltransferase (GLYAT), an enzyme known to be involved in the detoxification of xenobiotic acyl-CoAs.

Degradation: The primary route for the inactivation of N-acyl glycines is believed to be enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing the constituent fatty acid (e.g., DHA) and glycine.

Below is a simplified representation of the biosynthesis and degradation pathway for N-acyl glycines.

Endogenous Presence of N-Docosahexaenoyl Glycine and Other N-Acyl Glycines in Tissues

Quantitative data on the endogenous levels of DHA-Gly are still emerging. However, studies on related N-acyl glycines provide valuable context for its expected distribution and abundance. N-acyl glycines are ubiquitously distributed throughout the body, with concentrations varying significantly between tissues, suggesting region-specific functions.

| N-Acyl Glycine | Tissue | Concentration (pmol/g dry tissue weight) | Reference |

| N-Arachidonoyl Glycine | Spinal Cord | ~140 | [1] |

| Small Intestine | ~140 | [1] | |

| Brain | ~80 - 100 | [1] | |

| Kidney | ~80 - 100 | [1] | |

| Skin | ~80 - 100 | [1] | |

| Heart | <5 | [1] | |

| N-Palmitoyl Glycine | Skin | ~1600 | [2] |

| Lung | High levels reported | [1] | |

| Spinal Cord | High levels reported | [2] | |

| Intestine | Appreciable amounts reported | [1] | |

| Brain | ~50 | [2] | |

| N-Stearoyl Glycine | Skin | High levels reported | [1] |

| Lung | High levels reported | [1] | |

| N-Linoleoyl Glycine | Skin | High levels reported | [1] |

| Lung | High levels reported | [1] | |

| N-Docosahexaenoyl Glycine | Skin | Up to 10-fold higher than NA-Gly (est.) | [1] |

| Lung | Up to 10-fold higher than NA-Gly (est.) | [1] | |

| Brain | Likely present, specific levels TBD | ||

| Retina | Likely present, specific levels TBD | ||

| Spinal Cord | Likely present, specific levels TBD |

TBD: To be determined. Estimated values for DHA-Gly are based on reports that its abundance in certain tissues can be up to 10 times higher than that of N-arachidonoyl glycine (NA-Gly)[1].

Experimental Protocols for Quantification of N-Docosahexaenoyl Glycine

The accurate quantification of DHA-Gly in biological tissues requires sensitive and specific analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tissue Extraction and Sample Preparation

The following protocol is a general guideline for the extraction of N-acyl glycines from tissues, adapted from established lipidomics methodologies.

-

Tissue Homogenization:

-

Excise tissues of interest (e.g., brain, retina, spinal cord) and immediately freeze in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen tissue (typically 50-100 mg).

-

Homogenize the tissue in a cold solvent mixture, such as 2:1:1 (v/v/v) chloroform:methanol:Tris-HCl 50 mM, pH 7.4, containing an appropriate internal standard. A suitable internal standard would be a stable isotope-labeled version of the analyte, such as DHA-Gly-d4.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add chloroform and methanol to achieve a final solvent ratio of 2:1 (v/v) chloroform:methanol.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase again and dry it under a stream of nitrogen gas.

-

-

Solid-Phase Extraction (SPE) for Enrichment (Optional but Recommended):

-

Reconstitute the dried lipid extract in a small volume of a non-polar solvent.

-

Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.

-

Wash the cartridge with a series of increasingly polar solvents to remove interfering compounds.

-

Elute the N-acyl glycines with a solvent of appropriate polarity, such as methanol or acetonitrile.

-

Dry the eluate under nitrogen.

-

-

Sample Reconstitution:

-

Reconstitute the final dried extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture) for analysis.

-

LC-MS/MS Quantification

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used for the separation of N-acyl glycines.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.

-

Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of N-acyl glycines.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and its internal standard.

-

MRM Transition for DHA-Gly (Predicted): The precursor ion ([M+H]+) for DHA-Gly (C24H37NO3) would be approximately m/z 388.28. A likely product ion would result from the cleavage of the amide bond, yielding the glycinyl fragment. The exact transition would need to be determined by direct infusion of a synthetic DHA-Gly standard.

-

MRM Transition for Internal Standard (e.g., DHA-Gly-d4): The precursor and product ions would be shifted by the mass of the stable isotopes.

-

-

The following diagram illustrates the general workflow for the quantification of DHA-Gly in tissues.

Signaling Pathways of N-Acyl Glycines

The biological functions of N-acyl glycines are diverse and are mediated through interactions with various molecular targets, including G protein-coupled receptors (GPCRs) and ion channels. While the specific signaling of DHA-Gly is an active area of research, insights can be drawn from studies on other N-acyl glycines.

-

G Protein-Coupled Receptors (GPCRs):

-

GPR18: N-arachidonoyl glycine (NA-Gly) has been identified as a ligand for the orphan receptor GPR18, which is involved in immune cell migration and has been implicated in pain and inflammation.

-

GPR55: NA-Gly has also been shown to activate GPR55, another orphan GPCR that is considered a cannabinoid receptor candidate.

-

-

Transient Receptor Potential (TRP) Channels:

-

TRPV1: Some N-acyl amides, including certain N-acyl glycines, have been shown to modulate the activity of TRPV1, a non-selective cation channel involved in pain sensation and inflammation.

-

The activation of these receptors can trigger downstream signaling cascades, leading to various cellular responses.

Conclusion and Future Directions

N-docosahexaenoyl glycine is an endogenous lipid mediator with the potential for significant biological activity, particularly in the central nervous system and in inflammatory processes. While our understanding of its precise tissue distribution and signaling mechanisms is still evolving, the methodologies for its quantification are well-established within the field of lipidomics. Future research should focus on obtaining precise quantitative data for DHA-Gly in a wider range of tissues and disease models, elucidating its specific molecular targets, and exploring its therapeutic potential in neurological and inflammatory disorders. This technical guide provides a foundational resource for researchers embarking on the study of this intriguing N-acyl amino acid.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Docosahexaenoyl Glycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly) is an endogenous N-acyl amino acid, a lipid mediator derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. Emerging research has identified DHA-Gly as a bioactive lipid with significant modulatory effects on key physiological pathways, particularly in the nervous and immune systems. This technical guide provides a comprehensive overview of the current understanding of DHA-Gly's mechanism of action, focusing on its molecular targets, signaling cascades, and functional outcomes. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a resource for researchers and professionals in drug development.

Molecular Targets and Signaling Pathways

This compound exerts its biological effects through interaction with specific molecular targets, primarily G protein-coupled receptors (GPCRs) and transient receptor potential (TRP) channels. Its actions are multifaceted, leading to the modulation of inflammatory responses and neuronal functions.

G Protein-Coupled Receptor 55 (GPR55)

Recent studies have identified GPR55 as a key molecular target for DHA-Gly. Unlike many endogenous lipids that activate this receptor, DHA-Gly functions as an inverse agonist of GPR55.[1] Inverse agonism implies that DHA-Gly not only blocks the action of activating ligands but also reduces the constitutive, or baseline, activity of the receptor. This interaction is significant given the role of GPR55 in various pathological processes, including inflammation and nociceptive signaling.[1] The inverse agonism of DHA-Gly at GPR55 suggests a potential therapeutic avenue for conditions characterized by GPR55 overactivity.

Caption: Inverse Agonist Action of DHA-Gly at GPR55.

Transient Receptor Potential Vanilloid 4 (TRPV4)

In addition to its effects on GPR55, DHA-Gly has been shown to selectively potentiate the activity of the transient receptor potential vanilloid 4 (TRPV4) channel.[1] TRPV4 is a non-selective cation channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. The potentiation of TRPV4 by DHA-Gly suggests a role for this lipid mediator in modulating cellular responses to physical and chemical stimuli. This interaction is specific, as DHA-Gly does not appear to significantly affect other TRP channels such as TRPV1 or TRPM3.[1]

Caption: Potentiation of TRPV4 Channel Activity by DHA-Gly.

Anti-Inflammatory Signaling

A significant functional outcome of DHA-Gly's mechanism of action is its anti-inflammatory effect, particularly in microglia, the resident immune cells of the central nervous system. In lipopolysaccharide (LPS)-stimulated microglial cells, DHA-Gly has been observed to nearly inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) at concentrations of 5 and 10 μM.[1] This effect is likely mediated through its interaction with GPR55 and potentially other unidentified targets, leading to the downregulation of inflammatory signaling cascades.

Caption: Anti-inflammatory action of DHA-Gly in microglia.

Biosynthesis and Metabolism

The endogenous levels of this compound are regulated by specific biosynthetic and metabolic pathways. DHA-Gly is synthesized from docosahexaenoic acid (DHA) and glycine. This process can be enhanced by the presence of DHA.[1] The degradation of DHA-Gly is, in part, mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an accumulation of DHA-Gly, indicating that it is a substrate for this enzyme.[1] Furthermore, DHA-Gly can be metabolized by cytochrome P450 epoxygenases to form epoxidized derivatives, which may also possess biological activity.[1]

Caption: Biosynthesis and metabolism of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the bioactivity of this compound.

| Parameter | Target/System | Value | Cell Type | Reference |

| Anti-inflammatory Activity | Inhibition of IL-6 production | Near complete inhibition at 5 and 10 µM | LPS-stimulated BV-2 microglia | [1] |

| Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | IC50 > 100 µM | Not specified | [2] |

Note: Specific binding affinities (Kd) for GPR55 and EC50 for TRPV4 potentiation by DHA-Gly are not yet definitively reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

GPR55 Inverse Agonist Functional Assay (ERK1/2 Phosphorylation)

This protocol describes a method to assess the inverse agonist activity of DHA-Gly at GPR55 by measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human GPR55 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Prepare serial dilutions of this compound in serum-free DMEM.

-

Add the different concentrations of DHA-Gly to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

To measure agonist-induced activity for comparison, a known GPR55 agonist (e.g., L-α-lysophosphatidylinositol - LPI) can be added to a separate set of wells.

-

After incubation, aspirate the medium and lyse the cells in 1X lysis buffer.

-

Determine the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in the cell lysates using a sandwich ELISA kit or an in-cell Western assay according to the manufacturer's instructions.

-

-

Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each condition. Data are normalized to the vehicle control. A decrease in the basal p-ERK1/2 levels in the presence of DHA-Gly indicates inverse agonist activity.

Caption: Experimental workflow for GPR55 inverse agonist assay.

Measurement of IL-6 Production in LPS-Stimulated Microglia

This protocol details the procedure for quantifying the anti-inflammatory effect of DHA-Gly by measuring IL-6 secretion from activated microglial cells.

-

Cell Culture: BV-2 murine microglial cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Plate BV-2 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle for 1 hour.

-

Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

-

After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

-

Measure the concentration of IL-6 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.

-

-

Data Analysis: Generate a standard curve using the recombinant IL-6 provided in the ELISA kit. Calculate the concentration of IL-6 in each sample based on the standard curve. Compare the IL-6 levels in the DHA-Gly treated groups to the LPS-only treated group to determine the inhibitory effect.

TRPV4 Potentiation Assay (Calcium Imaging)

This protocol describes a calcium imaging assay to evaluate the potentiation of TRPV4 channel activity by DHA-Gly.

-

Cell Culture and Transfection: HEK293 cells are cultured as described previously. For the assay, cells are transiently transfected with a plasmid encoding human TRPV4 using a suitable transfection reagent.

-

Assay Procedure:

-

Seed the TRPV4-transfected HEK293 cells onto glass-bottom dishes.

-

After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging.

-

Continuously perfuse the cells with a physiological salt solution.

-

Establish a baseline fluorescence signal.

-

Apply a sub-maximal concentration of a known TRPV4 agonist (e.g., 4α-Phorbol 12,13-didecanoate, 4α-PDD) to elicit a calcium response.

-

After the signal returns to baseline, co-apply the same concentration of the TRPV4 agonist with various concentrations of this compound.

-

Record the changes in intracellular calcium concentration, typically measured as a ratio of fluorescence intensities at different excitation or emission wavelengths.

-

-

Data Analysis: The peak amplitude of the calcium response in the presence of DHA-Gly is compared to the response with the agonist alone. An increase in the calcium signal upon co-application of DHA-Gly indicates potentiation of TRPV4 activity.

Conclusion

This compound is an emerging bioactive lipid with a distinct pharmacological profile. Its mechanism of action involves the inverse agonism of GPR55 and potentiation of TRPV4 channels, leading to significant anti-inflammatory and neuromodulatory effects. The elucidation of its synthesis and metabolic pathways further underscores its role as an endogenous signaling molecule. The experimental protocols detailed herein provide a framework for the continued investigation of DHA-Gly and its derivatives. Further research is warranted to fully characterize its therapeutic potential for a range of neurological and inflammatory disorders. The development of selective pharmacological tools targeting the DHA-Gly signaling system will be crucial in advancing our understanding and harnessing its therapeutic benefits.

References

A Technical Guide to N-Acyl Amino Acids in Central Nervous System Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acyl amino acids (NAAs) represent a diverse and growing class of endogenous lipid signaling molecules crucial to central nervous system (CNS) function. Structurally related to the well-known endocannabinoid N-arachidonoyl-ethanolamine (anandamide), these compounds are formed by the conjugation of a fatty acid to an amino acid.[1][2][3][4] They are integral components of the expanded "endocannabinoidome," modulating a wide array of physiological and pathological processes, including pain, inflammation, appetite, and neuroprotection.[5][6] This document provides a technical overview of the biosynthesis, signaling pathways, and physiological roles of key NAAs in the CNS. It includes quantitative data on their concentrations and receptor interactions, detailed experimental protocols for their study, and pathway visualizations to facilitate a deeper understanding of their complex signaling networks.

Introduction to N-Acyl Amino Acids (NAAs)

NAAs are amphipathic molecules characterized by an amino acid headgroup linked via an amide bond to a fatty acid chain.[3][4] This structure allows for immense diversity, with variations in both the fatty acid (e.g., palmitic, oleic, arachidonic acid) and the amino acid (e.g., glycine, serine, GABA, dopamine) moieties.[1][3] More than 70 endogenous NAAs have been identified, each with potentially unique physiological roles.[1][3][5] While some NAAs interact with classical cannabinoid receptors, many exert their effects through other targets, including peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels, making them a rich source for novel therapeutic targets.[1][5][7]

Biosynthesis and Degradation of NAAs

The metabolic pathways for NAAs are complex and not yet fully elucidated for all species. Biosynthesis can occur through several proposed routes.

2.1 Biosynthesis Pathways

-

Direct Condensation: One primary pathway involves the direct conjugation of a fatty acid (often as an acyl-CoA derivative) with an amino acid.[2] For example, N-arachidonoyl glycine (NAraGly) can be synthesized from arachidonoyl-CoA and glycine, a reaction that can be catalyzed by cytochrome c.[2][6]

-

Oxidation of N-Acylethanolamines (NAEs): Some NAAs are metabolic products of other well-known lipid mediators. For instance, the endocannabinoid anandamide (AEA) can be oxidized by an alcohol dehydrogenase-like activity to produce NAraGly.[8]

-

FAAH-Mediated "Reverse" Synthesis: The primary catabolic enzyme, Fatty Acid Amide Hydrolase (FAAH), can, under certain conditions, operate in reverse to synthesize NAEs from a fatty acid and ethanolamine.[9] While primarily shown for NAEs, similar mechanisms for other NAAs are being explored.

2.2 Degradation Pathways

The primary enzyme responsible for the degradation of many NAAs, particularly N-acylethanolamines and N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond, releasing the constituent fatty acid and amino acid.[9][10][11] Inhibition of FAAH leads to an accumulation of its substrates, a strategy that has been explored therapeutically to enhance endogenous NAA signaling.[10] Other enzymes, such as peptidase M20 domain containing 1 (PM20D1), can also be involved in the synthesis and hydrolysis of certain NAAs.

Key NAAs in CNS Signaling and Quantitative Data

Several NAAs have been identified as having significant roles in the CNS. Their concentrations vary by brain region and can be modulated by physiological state.[11][12][13]

3.1 N-Acylethanolamines (NAEs)

-

N-arachidonoyl-ethanolamine (Anandamide, AEA): The most studied NAE, AEA is an endogenous ligand for cannabinoid CB1 and CB2 receptors.[9][14] It also interacts with TRPV1 channels.[9] In the CNS, it functions as a retrograde messenger, inhibiting neurotransmitter release and playing roles in pain, mood, and memory.[11][15]

-

N-palmitoylethanolamide (PEA): Abundant in the CNS, PEA does not bind strongly to classical cannabinoid receptors but exerts anti-inflammatory, analgesic, and neuroprotective effects primarily through the activation of PPAR-α.[7][10][16][17] It can also indirectly modulate cannabinoid signaling by inhibiting FAAH.[10]

-

N-oleoylethanolamine (OEA): Primarily known as a satiety factor, OEA also has direct effects in the CNS.[18][19] It acts as a potent agonist of PPAR-α, regulating feeding behavior and lipid metabolism.[7][20] It has also shown neuroprotective and anti-inflammatory properties.[21]

3.2 Other Notable N-Acyl Amino Acids

-

N-arachidonoyl glycine (NAraGly): The simplest N-arachidonoyl amino acid, NAraGly is found in the brain and spinal cord.[1] It produces analgesic and anti-inflammatory effects, potentially through interactions with GPR18 and modulation of T-type calcium channels.[2]

-

N-arachidonoyl dopamine (NADA): Found in the striatum and other brain regions, NADA is a potent agonist at TRPV1 channels and also binds to CB1 receptors.[1]

-

N-acyl serines (e.g., N-arachidonoyl serine): Isolated from bovine brain, this class of compounds exhibits vasodilatory properties and may act on a novel cannabinoid-type receptor.[22]

Table 1: Endogenous Concentrations of Selected NAAs in Rat Brain

| Compound | Brain Region | Concentration (pmol/g wet tissue) | Reference |

| N-arachidonoyl glycine (NAraGly) | Whole Brain | ~80 - 100 | [1] |

| N-oleoyl glycine (OlGly) | Whole Brain | < 100 | [23] |

| N-arachidonoyl dopamine (NADA) | Striatum | ~5 | [1] |

| Multiple NAAs | Whole Brain | 0.26 to 333 | [24] |

Table 2: Receptor Binding Affinities of Key NAAs

| Ligand | Receptor | Affinity (Ki or EC50) | Notes | Reference |

| Anandamide (AEA) | Human CB1 | Ki: ~60-80 nM | Endogenous agonist | [9] |

| Anandamide (AEA) | Human CB2 | Ki: ~1.9 µM | Lower affinity than CB1 | [22] |

| Anandamide (AEA) | Rat TRPV1 | EC50: ~0.5-1.5 µM | Cation channel agonist | [9] |

| N-palmitoylethanolamide (PEA) | Human PPAR-α | EC50: ~3 µM | Nuclear receptor agonist | [17] |

| N-oleoylethanolamine (OEA) | Human PPAR-α | EC50: ~0.1 µM | Potent nuclear receptor agonist | [7][20] |

| N-arachidonoyl dopamine (NADA) | Rat TRPV1 | EC50: ~36 nM | Potent cation channel agonist | [1] |

Signaling Mechanisms

NAAs signal through a variety of membrane-bound and intracellular receptors to exert their effects.

4.1 G-Protein Coupled Receptor (GPCR) Signaling

Anandamide's canonical signaling occurs via the CB1 receptor, a Gi/o-coupled GPCR highly expressed in the CNS.[25] Activation leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca2+ channels, activation of K+ channels), and activation of the MAPK pathway.[25] This typically results in reduced neurotransmitter release when CB1 receptors are located on presynaptic terminals.

4.2 Nuclear Receptor Signaling

PEA and OEA are primary ligands for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[7][16][17] Upon binding, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism and inflammation, providing a mechanism for long-term cellular changes.[16]

Methodologies for NAA Research

The study of NAAs requires sensitive and specific analytical techniques due to their low endogenous concentrations and lipid nature.

5.1 Experimental Protocol: Extraction and Quantification of NAAs from Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of NAAs. Specific parameters may require optimization.

Objective: To extract and quantify N-acyl amino acids from a brain tissue sample.

Materials:

-

Brain tissue (fresh or frozen)

-

Internal Standards (e.g., deuterated NAA analogs like AraGly-d8)[23]

-

Solvents: Methanol, Chloroform, Acetonitrile (LC-MS grade)

-

Water (LC-MS grade) with 0.1% Formic Acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Homogenizer, Centrifuge, Evaporator (e.g., nitrogen stream)

Procedure:

-

Homogenization:

-

Weigh a frozen brain tissue sample (~50-100 mg).

-

Add 1 mL of ice-cold methanol containing the internal standards.

-

Homogenize the tissue thoroughly using a mechanical homogenizer.

-

Transfer the homogenate to a glass tube.

-

-

Lipid Extraction (Modified Bligh-Dyer):

-

To the methanol homogenate, add 2 mL of chloroform. Vortex vigorously for 1 min.

-

Add 1 mL of water. Vortex again for 1 min.

-

Centrifuge at ~2000 x g for 10 min at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids.

-

-

Purification (Solid Phase Extraction):

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitute the lipid extract in a small volume of a suitable solvent (e.g., 90% methanol).

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the NAA fraction with an appropriate solvent (e.g., acetonitrile or methanol).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluted fraction to dryness and reconstitute in the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Inject the sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).[23][26][27]

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution profile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[28] Each NAA and its corresponding internal standard will have a specific precursor-to-product ion transition that is monitored for highly selective quantification.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of NAA standards.

-

Calculate the concentration of endogenous NAAs in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.[23]

-

Conclusion

The N-acyl amino acid family represents a frontier in neuropharmacology. Their structural diversity and wide range of molecular targets present significant opportunities for understanding CNS signaling and for the development of novel therapeutics for neurological and psychiatric disorders. Further research into their specific biosynthetic and catabolic pathways, along with a deeper characterization of their receptor pharmacology, will be essential to fully harness their therapeutic potential. This guide serves as a foundational resource for professionals entering this exciting and rapidly evolving field.

References

- 1. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. nanobles.com [nanobles.com]

- 8. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Brain Region-Specific Changes in N-Acylethanolamine Contents with Time of Day - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [ouci.dntb.gov.ua]

- 13. Regional Brain Analysis of Modified Amino Acids and Dipeptides during the Sleep/Wake Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 15. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Palmitoylethanolamide in CNS health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Palmitoylethanolamide: A Multifunctional Molecule for Neuroprotection, Chronic Pain, and Immune Modulation [mdpi.com]

- 18. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "To brain or not to brain": evaluating the possible direct effects of the satiety factor oleoylethanolamide in the central nervous system [iris.unilink.it]

- 20. caringsunshine.com [caringsunshine.com]

- 21. Oleoylethanolamide, Neuroinflammation, and Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 22. n-arachidonoyl ethanolamine anandamide: Topics by Science.gov [science.gov]

- 23. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of N-Acyl Glycines

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Lipid Signaling

The field of lipid signaling has rapidly expanded beyond classical eicosanoids and phospholipids, largely spurred by the discovery of the endocannabinoid system. The identification of N-arachidonoyl-ethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors opened the door to the discovery of a vast and complex network of related signaling lipids, now often referred to as the "endocannabinoidome".[1] Within this diverse family, N-acyl amino acids (NAAAs) have emerged as a significant class of bioactive molecules.[1][2]

N-acyl glycines (NAGlys) are a prominent subfamily of NAAAs, characterized by a fatty acid linked to a glycine molecule via an amide bond.[1][2] The first member of this family, N-arachidonoyl glycine (NAraGly), was initially synthesized to study the structure-activity relationships of anandamide before it was identified as an endogenous molecule in mammalian tissues.[3] NAGlys are widely distributed throughout the central nervous system and peripheral tissues, with endogenous concentrations typically ranging from the high nanomolar to low micromolar levels.[1][2] These lipids are involved in a myriad of physiological processes, including pain modulation, inflammation, energy homeostasis, and neurotransmission, making them attractive targets for therapeutic development.[4][5][6] This guide provides a comprehensive overview of the discovery, biosynthesis, metabolism, physiological roles, and analytical characterization of N-acyl glycines.

Biosynthesis and Metabolism: The Life Cycle of N-Acyl Glycines

The cellular concentrations of N-acyl glycines are tightly regulated by a network of biosynthetic and degradative enzymes. Two primary pathways for their formation have been proposed, alongside well-defined routes for their degradation and metabolic conversion.[4]

Biosynthetic Pathways

There are two main routes proposed for the biosynthesis of N-acyl glycines: a glycine-dependent pathway and a glycine-independent pathway.[4]

-

Glycine-Dependent Pathway: This pathway involves the direct conjugation of a fatty acid (in its activated acyl-CoA form) with glycine.[4]

-

Glycine N-acyltransferases (GLYATs): A key enzymatic step is catalyzed by acyl-CoA:glycine N-acyltransferases.[4] Specifically, enzymes like Glycine N-acyltransferase-like 2 (GLYATL2) and GLYATL3 have been shown to mediate the formation of long-chain N-acyl glycines.[1][2] For instance, GLYATL2 in humans and GLYATL3 in mouse cells catalyze the synthesis of NAGlys from their respective long-chain acyl-CoAs and glycine.[1][2][7]

-

Cytochrome c: An alternative mechanism within this pathway involves the enzyme cytochrome c, which can catalyze the H₂O₂-dependent synthesis of N-arachidonoyl glycine from arachidonoyl-CoA and glycine.[2][4][7] This reaction has also been shown to produce N-oleoyl glycine.[1][2]

-

-

Glycine-Independent Pathway: This pathway generates N-acyl glycines from the oxidative metabolism of N-acylethanolamines (NAEs), such as anandamide.[4]

-

The process involves a two-step enzymatic conversion. First, an N-acylethanolamine is oxidized to an N-acylglycinal intermediate by an alcohol dehydrogenase (ADH).[1][2][4]

-

Subsequently, the N-acylglycinal is further oxidized to the corresponding N-acyl glycine by an aldehyde dehydrogenase (ALDH).[1][2][4] Studies have demonstrated that anandamide can serve as a precursor for N-arachidonoyl glycine in cultured cells, supporting the in vivo relevance of this pathway.[4]

-

Degradation and Metabolic Conversion

-

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH): The primary route for the degradation of N-acyl glycines is hydrolysis. The enzyme fatty acid amide hydrolase (FAAH), well-known for its role in degrading anandamide, catalyzes the cleavage of the amide bond in N-acyl glycines to release the constituent fatty acid and glycine.[3][4][8] However, FAAH generally hydrolyzes NAraGly much more slowly than its primary substrate, anandamide.[3]

-

Conversion to Primary Fatty Acid Amides (PFAMs): N-acyl glycines can also serve as metabolic precursors to another class of signaling lipids, the primary fatty acid amides. This conversion is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which oxidatively cleaves the N-acyl glycine to produce a PFAM and glyoxylate.[4][9] Inhibition of PAM in cell cultures leads to an accumulation of N-acyl glycines and a corresponding decrease in PFAMs, confirming this metabolic link.[4]

Physiological Roles and Signaling Mechanisms

N-acyl glycines exert a wide range of biological effects by interacting with various molecular targets, including G protein-coupled receptors (GPCRs), ion channels, and transporters. Their actions underscore their importance as modulators of physiological and pathophysiological processes.

Key Physiological Functions

-

Analgesia and Anti-inflammatory Activity: N-arachidonoyl glycine has demonstrated significant analgesic properties in models of inflammatory pain.[6] It is also reported to have anti-inflammatory effects.[4]

-

Neurotransmission: NAraGly is found in high concentrations in the spinal cord, a key site for pain processing where glycine is an inhibitory neurotransmitter.[3] It has been shown to inhibit the glycine transporter GLYT2, which would increase synaptic glycine levels and enhance inhibitory neurotransmission.[3][4][10]

-

Energy Homeostasis: N-oleoyl glycine (NOleGly) plays a role in regulating energy balance and food intake.[1]

-

Cardiovascular Effects: Certain N-acyl amino acids, including NAraGly, can induce vasorelaxation.[4]

Molecular Targets and Signaling Pathways

N-acyl glycines do not bind to classical cannabinoid or opioid receptors, which makes them interesting candidates for drug development with potentially fewer adverse effects.[10] Their known targets include:

-

G Protein-Coupled Receptors (GPCRs):

-

Ion Channels: NAraGly has been shown to inhibit T-type calcium channels, an action that may contribute to its analgesic effects.[4][10]

-

Transporters: As mentioned, a key target is the glycine transporter GLYT2, which NAraGly inhibits non-competitively.[3][4]

-

Peroxisome Proliferator-Activated Receptor α (PPAR-α): N-oleoyl glycine is an activator of PPAR-α, a nuclear receptor involved in the regulation of lipid metabolism and energy homeostasis.[1]

Quantitative Data: Tissue Distribution

The concentration of N-acyl glycines varies significantly between different tissues, suggesting region-specific functions.[8] N-arachidonoyl glycine, for example, is found at its highest levels in the spinal cord and small intestine.[3]

| N-Acyl Glycine Species | Tissue | Concentration (pmol/g dry tissue weight) | Reference |

| N-arachidonoyl glycine | Spinal Cord | ~140 | [3] |

| N-arachidonoyl glycine | Small Intestine | ~140 | [3] |

| N-arachidonoyl glycine | Brain | ~80-100 | [3] |

| N-arachidonoyl glycine | Kidney | ~80-100 | [3] |

| N-arachidonoyl glycine | Skin | ~80-100 | [3] |

| N-arachidonoyl glycine | Heart | <5 | [3] |

| N-oleoyl glycine | Skin | ~750 | [11] |

| N-oleoyl glycine | Lung | ~150-750 | [11] |

| N-oleoyl glycine | Spinal Cord | ~150-750 | [11] |

| N-oleoyl glycine | Ovaries | ~150-750 | [11] |

| N-oleoyl glycine | Kidney | ~150-750 | [11] |

| N-oleoyl glycine | Liver | ~150-750 | [11] |

| N-oleoyl glycine | Spleen | ~150-750 | [11] |

Note: These values are approximate and can vary based on species, physiological state, and analytical methodology.

Experimental Protocols: Characterization and Quantification

The accurate quantification of N-acyl glycines from complex biological matrices is critical for understanding their physiological roles. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity.[12][13]

Protocol: Extraction and Quantification of N-Acyl Glycines from Brain Tissue via LC-MS/MS

This protocol provides a general framework for the analysis of N-acyl glycines. Specific parameters may require optimization based on the available instrumentation and specific analytes of interest.

1. Materials and Reagents:

-

Biological tissue (e.g., mouse brain), flash-frozen in liquid nitrogen and stored at -80°C.

-

Internal Standards (ISTDs): Deuterated N-acyl glycine standards (e.g., N-arachidonoyl-d8-glycine).

-

Solvents: LC-MS grade methanol (MeOH), chloroform (CHCl₃), methyl tert-butyl ether (MTBE), water, isopropanol (IPA), acetonitrile (ACN), and formic acid (FA).

-

Homogenizer: Bead-based homogenizer (e.g., Precellys® 24).

-

Centrifuge: Refrigerated microcentrifuge capable of >15,000 x g.

2. Sample Preparation and Homogenization:

-

a. Weigh a frozen piece of brain tissue (~50-70 mg) in a pre-chilled homogenization tube containing ceramic beads.[14]

-

b. Add a pre-determined volume of cold aqueous buffer (e.g., 5 mM ammonium formate) to achieve a specific tissue concentration (e.g., 0.05 mg/µL).[14]

-

c. Spike the sample with a known amount of the ISTD solution. The ISTD helps correct for analyte loss during sample preparation and for matrix effects during ionization.

-

d. Homogenize the tissue at 4°C using a bead homogenizer (e.g., two cycles at 8000 rpm for 30 seconds each, with a 15-second break).[14]

3. Lipid Extraction (Folch Method):

-

a. Transfer a known volume of the tissue homogenate (e.g., 40 µL, representing 2 mg of tissue) to a 1.5 mL microcentrifuge tube.[14]

-

b. Add 700 µL of a cold chloroform:methanol (2:1, v/v) mixture.[14]

-

c. Vortex the mixture briefly (5-10 seconds) and then shake for 1 hour at 4°C to ensure thorough extraction.[14]

-

d. Induce phase separation by adding 200 µL of water.[14]

-

e. Vortex vigorously for 10 seconds and centrifuge at >15,000 x g for 5 minutes at 4°C.[14]

-

f. Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass syringe. Transfer to a new tube.

-

g. Dry the extracted lipids under a gentle stream of nitrogen gas.

-

h. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 90:10 ACN:water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

-

Gradient: A typical gradient would start at a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the lipophilic N-acyl glycines, followed by a re-equilibration step.

-

Flow Rate: ~0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI), typically in negative ion mode for N-acyl glycines.

-

Analysis Mode: Multiple Reaction Monitoring (MRM). MRM provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte and internal standard.

-

MRM Transitions: These must be determined empirically for each N-acyl glycine. For example, for N-oleoyl glycine (precursor m/z ~338.3), a characteristic product ion corresponding to the oleoyl fragment or the glycine fragment would be monitored.

-

5. Data Analysis and Quantification:

-

a. Generate a calibration curve using standards of known concentrations prepared in a surrogate matrix.[12]

-

b. Integrate the peak areas for the analyte and the corresponding ISTD in both the standards and the unknown samples.

-

c. Calculate the ratio of the analyte peak area to the ISTD peak area.

-

d. Determine the concentration of the N-acyl glycine in the sample by interpolating its area ratio from the calibration curve. The final concentration is then adjusted for the initial tissue weight.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 10. N- Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diva-portal.org [diva-portal.org]

- 12. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Docosahexaenoyl Glycine: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, is a fascinating lipid signaling molecule derived from the conjugation of the omega-3 fatty acid docosahexaenoic acid (DHA) and the amino acid glycine. This document provides a comprehensive overview of the physical and chemical properties of DHA-Gly, detailed methodologies for its synthesis and purification, and an in-depth exploration of its biological activities and associated signaling pathways. Quantitative data are summarized in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this unique lipid mediator.

Physical and Chemical Properties

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₄H₃₅NO₃ | [1] |

| Molecular Weight | 385.5 g/mol | [1] |

| CAS Number | 132850-40-9 | [1] |

| Appearance | Not specified, likely a solid or viscous oil at room temperature | General knowledge of fatty acid amides |

| Purity (commercially available) | ≥98% | [1] |

Solubility

DHA-Gly exhibits solubility in various organic solvents and limited solubility in aqueous solutions.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |

| Dimethyl sulfoxide (DMSO) | 15 mg/mL | [1][2] |

| Ethanol | 25 mg/mL | [1][2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 2 mg/mL | [1][2] |

Stability and Storage

Proper storage is crucial to prevent the degradation of the polyunsaturated DHA backbone.

| Condition | Stability | Source |

| Storage Temperature | -20°C | [1] |

| Long-term Stability | ≥ 2 years at -20°C | [1] |

Fatty acid amides are generally stable at elevated processing temperatures and to air oxidation, as well as to dilute acids and bases[1]. However, the multiple double bonds in the docosahexaenoyl chain of DHA-Gly make it susceptible to oxidation over time, especially if not stored under an inert atmosphere.

Experimental Protocols

Synthesis of this compound